Bipinnatin C

Description

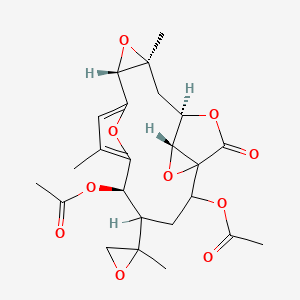

Bipinnatin C is a diterpenoid compound isolated from the Caribbean gorgonian coral Pseudopterogorgia bipinnata . It belongs to the cembrane class of furanocembranoids, characterized by a 14-membered macrocyclic ring with oxygenated functional groups. Structurally, Bipinnatin C (molecular weight: 460.48 g/mol, CAS: 123483-20-5) lacks the α,β-unsaturated carbonyl moiety at C15–C17 present in its analogs Bipinnatins A, B, and D . This structural difference correlates with its reduced cytotoxicity against P388 murine tumor cells (IC₅₀: 46.6 μg/mL) compared to Bipinnatins A (0.9 μg/mL), B (3.2 μg/mL), and D (1.5 μg/mL) . Bipinnatin C also acts as a neurotoxin, irreversibly inhibiting nicotinic acetylcholine receptors (nAChRs) by covalently binding to the α-subunit tyrosine-190 residue, though with lower potency than Bipinnatin B .

Properties

Molecular Formula |

C24H28O10 |

|---|---|

Molecular Weight |

476.5 g/mol |

IUPAC Name |

[(5R,10R,12S,14R,15R)-5-acetyloxy-7,12-dimethyl-4-(2-methyloxiran-2-yl)-17-oxo-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl] acetate |

InChI |

InChI=1S/C24H28O10/c1-10-6-14-19-22(4,33-19)8-15-20-24(34-20,21(27)32-15)16(29-11(2)25)7-13(23(5)9-28-23)18(17(10)31-14)30-12(3)26/h6,13,15-16,18-20H,7-9H2,1-5H3/t13?,15-,16?,18-,19+,20-,22+,23?,24?/m1/s1 |

InChI Key |

FXDXTJXKPXLNSW-IZPJRHLFSA-N |

Isomeric SMILES |

CC1=C2[C@@H](C(CC(C34[C@H](O3)[C@@H](C[C@]5([C@@H](O5)C(=C1)O2)C)OC4=O)OC(=O)C)C6(CO6)C)OC(=O)C |

Canonical SMILES |

CC1=C2C(C(CC(C34C(O3)C(CC5(C(O5)C(=C1)O2)C)OC4=O)OC(=O)C)C6(CO6)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of Bipinnatin C involves several key steps, including oxidation, ring closure, and isomerization. One of the notable synthetic routes includes the use of hydrogen peroxide for nucleophilic epoxidation, followed by selective oxidation using m-chloroperbenzoic acid (m-CPBA) to form the furan and butenolide within the 14-membered ring .

Industrial Production Methods

Industrial production methods for Bipinnatin C are not well-documented, likely due to the complexity of its synthesis and the specificity of its natural sources. Most of the available information pertains to laboratory-scale synthesis rather than large-scale industrial production.

Chemical Reactions Analysis

Types of Reactions

Bipinnatin C undergoes various chemical reactions, including:

Oxidation: Utilizes reagents like hydrogen peroxide and m-CPBA.

Reduction: Can be achieved using triethylsilane.

Substitution: Involves reagents such as methanol under acidic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA.

Reduction: Triethylsilane.

Substitution: Methanol under acidic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of Bipinnatin C, such as rubifolide and other furanocembranoid derivatives .

Scientific Research Applications

Bipinnatin C has several scientific research applications, including:

Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.

Biology: Investigated for its role in marine biology and its interactions with marine organisms.

Medicine: Studied for its potential as a neurotoxin and its effects on nicotinic acetylcholine receptors.

Mechanism of Action

Bipinnatin C exerts its effects by irreversibly inhibiting nicotinic acetylcholine receptors. It forms a covalent bond with a tyrosine residue at position 190 in the alpha-subunit of the receptor. This inhibition is unique because it selectively targets one of the two acetylcholine-binding sites on the receptor, making it a valuable tool for pharmacological investigations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key comparisons between Bipinnatin C and related compounds:

Mechanistic and Stability Comparisons

Binding Affinity and Stability :

- Bipinnatin C and Bipinnatin B both target nAChRs, but Bipinnatin B exhibits higher affinity due to its α,β-unsaturated carbonyl group, which enhances covalent binding to Tyr-190 .

- In molecular dynamics (MD) simulations, Bipinnatin-InlA complexes showed transient instability (RMSD deviation at 20–70 ns) but recovered stability, whereas Epispongiadiol-InlA complexes maintained consistent RMSD (0.3 nm) over 100 ns, suggesting superior structural compatibility .

- ADMET and Toxicity: Bipinnatin C and Bipinnatin B fall under toxicity class II (moderate risk), while Epispongiadiol and most other terpenoids are class III (low risk) . Bipinnatin C lacks antibacterial activity, unlike Epispongiadiol and other cembranoids, which may reflect its reduced electrophilic reactivity .

Biosynthetic Relationships :

Key Research Findings

Cytotoxicity : The α,β-unsaturated carbonyl group is a key pharmacophore for antitumor activity. Its absence in Bipinnatin C results in >50-fold lower potency compared to Bipinnatins A and D .

Neurotoxicity : Bipinnatin B’s higher potency over C (IC₅₀: 1.5 vs. >10 μM) underscores the importance of the C15–C17 electrophilic moiety in nAChR inhibition .

Synthetic Accessibility : Bipinnatin J has been synthesized via stereoselective macrocyclization, enabling studies on its photochemical conversion to intricarene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.